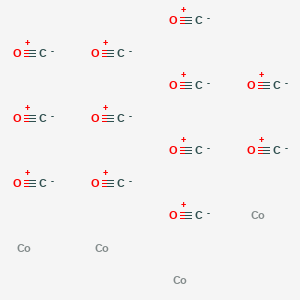
テトラコバルトドデカカルボニル
説明
The research on cobalt coordination compounds has led to the synthesis and structural characterization of various cobalt complexes. In the first study, a cobalt(II) compound with the formula Co(Cx)3Na6H2O was synthesized, which crystallizes in the trigonal system. The cobalt ion is in a slightly distorted octahedral environment, coordinated to six oxygen atoms from three Cinoxacinate ions . Another study reported on alpha-type cobalt hydroxide, where a portion of the Co(II) in octahedral sites is replaced by tetrahedrally coordinated Co(II). This phase exhibits a green/blue color and is characterized by Rietveld refinement and X-ray absorption spectroscopy . Lastly, a novel S-bridged tetracobalt(III) complex was synthesized, which forms two pairs of racemic isomers. These isomers were separated and characterized, revealing a boat-type metal array linked by sulfur bridges and a unique chromophore arrangement .
Synthesis Analysis
The synthesis of cobalt coordination compounds involves various strategies. In the case of the Co(Cx)3Na6H2O compound, the synthesis likely involves the reaction of cobalt(II) salts with Cinoxacinate ions under specific conditions to form the anionic monomeric units that crystallize in the trigonal system . For the alpha-type cobalt hydroxide, the synthesis might include intercalation of chloride ions into the hydroxide lattice, leading to the formation of tetrahedrally coordinated Co(II) sites . The tetracobalt(III) complex was prepared by reacting a nickel(II) complex with cobalt(III) salts, resulting in ligand transfer and the formation of a complex with sulfur bridges .
Molecular Structure Analysis
The molecular structures of these cobalt complexes are diverse and exhibit different coordination geometries. The Co(Cx)3Na6H2O compound features a cobalt ion in a distorted octahedral coordination with oxygen atoms . The alpha-type cobalt hydroxide shows a mix of octahedral and tetrahedral coordination environments for the cobalt ions, which is less common and contributes to the material's color . The tetracobalt(III) complex displays a complex boat-type metal array with sulfur bridges, where the cobalt atoms have different chromophores, indicating a rich structural chemistry .
Chemical Reactions Analysis
The studies do not provide detailed chemical reaction mechanisms, but they do imply that the coordination chemistry of cobalt is versatile and can lead to various types of bonding and complex formation. The synthesis of these compounds likely involves redox reactions, ligand exchange, and crystallization processes that are typical in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these cobalt complexes are inferred from their structures and spectroscopic data. The Co(Cx)3Na6H2O compound's crystal structure suggests stability in the solid state and potential reactivity with other ligands due to the presence of chelated Cinoxacinate ions . The alpha-type cobalt hydroxide's mixed coordination environment could affect its intercalation chemistry and magnetic properties . The tetracobalt(III) complex's unique sulfur bridges and chromophores suggest specific optical and electronic properties, which could be explored for catalysis or material science applications .
科学的研究の応用
. これは、 の脱カルボニル化によって合成されます。この分子は、正四面体 コアで構成されていますが、分子の対称性は です。.
物理的性質
この化合物は、水に不溶で空気によって容易に酸化される黒色の結晶性物質です。 . 60 °C (140 °F; 333 K)で分解します。 .
金属カルボニルクラスター
テトラコバルトドデカカルボニルは、金属カルボニルクラスターの例です。 . これらのクラスターは、有機金属化学の分野で重要であり、触媒作用と材料科学において応用されています。
工業化学における試薬
有機金属化合物として、テトラコバルトドデカカルボニルは工業化学における試薬として使用できます。 . さまざまな化学反応や変換に参加して、複雑な分子の合成に貢献することができます。
化学反応における触媒
テトラコバルトドデカカルボニルは、特定の化学反応における触媒としても機能します。 . 触媒は、プロセスで消費されることなく化学反応の速度を上げる物質です。
薄膜堆積における前駆体
材料科学の分野では、テトラコバルトドデカカルボニルは薄膜堆積における前駆体として使用できます。 . このプロセスは、半導体とナノテクノロジーの製造において不可欠です。
製薬用途
テトラコバルトドデカカルボニルなどの有機金属化合物は、製薬業界で潜在的な用途があります。 . 医薬品や薬の合成に使用できます。
LED製造
他の有機金属化合物と同様に、テトラコバルトドデカカルボニルは、発光ダイオード(LED)の製造に使用できます。 . LEDは、ディスプレイ技術と照明ソリューションで広く使用されています。
Safety and Hazards
作用機序
Tetracobaltdodecacarbonyl, also known as Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro or TETRACOBALT DODECACARBONYL, MIN. 98%, is a chemical compound with the formula Co4(CO)12 . It is a black crystalline compound that is insoluble in water and easily oxidized by air .
Target of Action
Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin b12 .
Mode of Action
It is known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Pharmacokinetics
It is known that the compound is insoluble in water, which may impact its bioavailability .
Result of Action
Cobalt, a component of this compound, is known to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Action Environment
The action of Tetracobaltdodecacarbonyl can be influenced by environmental factors. For instance, it is easily oxidized by air . Furthermore, its insolubility in water may impact its efficacy and stability .
特性
IUPAC Name |
carbon monoxide;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Co/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Co4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracobalt dodecacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
17786-31-1 | |
| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?
A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.
Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?
A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





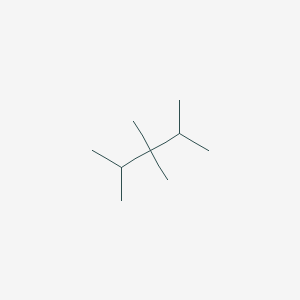
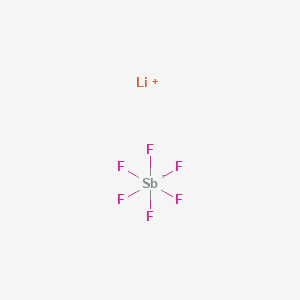
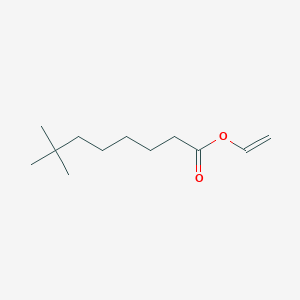
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

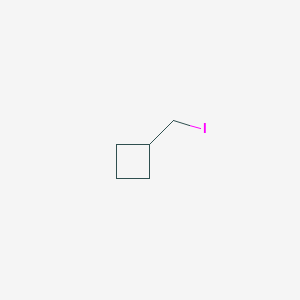
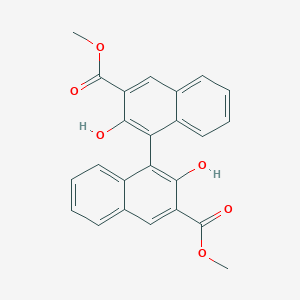

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)